Rosterolone
Description
Rosterolone is a synthetic therapeutic androgen regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 3L5C5C8ZNG and classified under the European Medicines Agency’s XEVMPD as SUB10390MIG . Its molecular formula is C23H38O2, with a SMILES structure of OC1(C2(C(C3C(C4(C(CC3)CC(=O)CC4C)C)CC2)CC1)C)CCC, indicating a steroidal backbone with hydroxyl and ketone functional groups . This compound is internationally recognized as an International Non-Proprietary Name (INN) and is categorized under HS code 29372900 for trade and regulatory purposes . It is primarily used in androgen replacement therapies and has been associated with applications in hormonal regulation and metabolic disorders .
Properties
CAS No. |
79243-67-7 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-17-propyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H38O2/c1-5-10-23(25)12-9-19-18-7-6-16-14-17(24)13-15(2)22(16,4)20(18)8-11-21(19,23)3/h15-16,18-20,25H,5-14H2,1-4H3/t15-,16-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
IMFNBOMNWHWKQD-MXENSADDSA-N |
SMILES |
CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O |
Isomeric SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](CC(=O)C4)C)C)C)O |
Canonical SMILES |
CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O |
Other CAS No. |
79243-67-7 |
Synonyms |
17 alpha-propylmesterolone 17 beta-hydroxy-1 alpha-methyl-17 alpha-propyl-5 alpha-androstan-3-one 17-hydroxy-1-methyl-17-propylandrostan-3-one 17-propylmesterolone SH 434 SH-434 WIN 17665 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Rosterolone involve several steps. The compound is synthesized from mesterolone by introducing a propyl group at the 17α position. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reaction .
Chemical Reactions Analysis
Rosterolone undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, converting it into a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The propyl group at the 17α position can be substituted with other alkyl groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rosterolone has shown some efficacy in the treatment of acne due to its antiandrogenic properties . It has been studied for its potential to suppress sebaceous gland activity without influencing circulating testosterone concentrations . In addition to dermatological applications, this compound has been explored for its potential use in treating androgen-dependent conditions .
Mechanism of Action
Rosterolone exerts its effects by acting as an antagonist to androgen receptors. It binds to these receptors, preventing androgens like testosterone from exerting their effects. This leads to a reduction in androgenic activity, which is beneficial in conditions like acne where androgens play a significant role . The molecular targets and pathways involved include the androgen receptor signaling pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Rosterolone belongs to the broader class of synthetic steroids, which includes structurally and functionally related compounds such as Roxibolone and Tibolone . Below is a comparative analysis based on chemical properties, regulatory status, and therapeutic applications:
Table 1: Structural and Regulatory Comparison
Key Findings from Comparative Studies
Structural Differences :
- This compound’s C23 backbone distinguishes it from Roxibolone (C21) and Tibolone (C21), conferring higher lipophilicity and prolonged metabolic half-life .
- Roxibolone’s carboxylic acid group enhances water solubility compared to this compound’s ketone-dominated structure, influencing bioavailability and excretion pathways .
Therapeutic Efficacy: this compound exhibits androgen-specific activity, targeting androgen receptors with minimal glucocorticoid or mineralocorticoid cross-reactivity, whereas Tibolone acts as a selective tissue estrogenic activity regulator (STEAR) for menopausal symptoms . Roxibolone’s anabolic properties are attributed to its 17-methyl group, which reduces hepatic metabolism, a feature absent in this compound .
Regulatory and Safety Profiles: this compound and Tibolone are both classified under HS 29372900 but differ in FDA scheduling due to Tibolone’s association with menopausal therapy and this compound’s narrower androgen-specific indications . Roxibolone’s higher oxygen content correlates with increased renal clearance rates, reducing long-term toxicity risks compared to this compound .
Research Implications and Limitations
- Pharmacokinetic Gaps: Limited clinical data exist on this compound’s interaction with cytochrome P450 enzymes compared to Tibolone’s well-documented hepatic metabolism .
- Structural Optimization : Roxibolone’s carboxylic acid moiety offers a template for improving this compound’s solubility without compromising androgen receptor affinity .
- Regulatory Challenges : Harmonizing global HS and SITC codes for these compounds remains complex due to overlapping anabolic-androgenic classifications .
Biological Activity
Rosterolone, also known as mesterolone, is a synthetic androgen and anabolic steroid that exhibits notable biological activity through its interaction with androgen receptors (AR). This article provides a comprehensive overview of its pharmacodynamics, medical applications, and case studies illustrating its effects.
Pharmacodynamics
This compound acts primarily as an agonist of the androgen receptor. Unlike testosterone, it is characterized by a poor anabolic effect due to its inactivation by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue. This unique metabolic pathway results in a lower anabolic potency compared to testosterone, although it still maintains a favorable ratio of anabolic to androgenic activity.
Key Pharmacological Properties:
- Androgenic Activity: this compound has a lower androgenic potency than testosterone, making it less likely to cause androgenic side effects such as virilization.
- Anabolic Activity: Its weak anabolic effects are attributed to its rapid inactivation in muscle tissue.
- Non-aromatization: this compound is not a substrate for aromatase, preventing conversion into estrogen and minimizing estrogen-related side effects like gynecomastia and fluid retention.
- Hepatotoxicity: As it is not 17α-alkylated, it has minimal potential for liver toxicity.
Medical Applications
This compound has been utilized in various clinical settings due to its unique properties:
- Androgen Deficiency Treatment: It is prescribed for male hypogonadism and cases where testosterone replacement therapy is contraindicated due to the risk of gynecomastia.
- Support for Male Fertility: The drug has shown potential in enhancing sperm production and quality.
- Delayed Puberty in Boys: It can aid in initiating puberty in boys with delayed development.
Dosage Recommendations:
- Typical dosages range from 50 to 100 mg taken two to three times daily, depending on the clinical indication.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its clinical implications:
Case Study 1: Depression Treatment
A small-scale clinical trial involving patients with depression indicated that this compound could improve symptoms such as anxiety and lack of drive. The study reported significant improvements in patients with dysthymia and bipolar depression, suggesting a potential role for this compound beyond androgen replacement therapy .
Case Study 2: Androgen Replacement Therapy
In another study, participants receiving 100 mg of this compound cipionate bi-monthly showed no significant difference in plasma testosterone levels compared to untreated controls. This finding underscores the complexity of this compound's effects on endogenous hormone levels and its limited role in conventional testosterone therapy .
Comparative Biological Activity Table
| Property | This compound (Mesterolone) | Testosterone |
|---|---|---|
| Androgenic Potency | Low | High |
| Anabolic Potency | Very Low | High |
| Aromatization | No | Yes |
| Hepatotoxicity Potential | Low | Moderate (in 17α-alkylated forms) |
| Clinical Uses | Androgen deficiency, male fertility | General androgen replacement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
